8-ethoxy-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
8-ethoxy-1-(3-fluorophenyl)-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O/c1-2-29-19-11-12-22-20(14-19)24-21(15-26-22)23(16-7-4-3-5-8-16)27-28(24)18-10-6-9-17(25)13-18/h3-15H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMRLSOVOOFTHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)F)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation, can yield the desired pyrazoloquinoline structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
8-ethoxy-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrazoloquinoline core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential in drug development due to its antimicrobial and anticancer properties. Research indicates that derivatives of pyrazoloquinolines can inhibit specific enzymes or receptors involved in disease processes, leading to therapeutic effects.
Case Study: Anticancer Activity
A study demonstrated that certain pyrazoloquinoline derivatives showed promising anticancer activity against breast cancer cell lines. The mechanism involved the inhibition of cell proliferation through apoptosis induction and cell cycle arrest at the G2/M phase .
Antimicrobial Activity
Research has shown that 8-ethoxy-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline exhibits antimicrobial properties against various pathogens.
Case Study: Antibacterial Efficacy
In a study assessing the antimicrobial activity of related compounds, significant inhibition was observed against Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups was correlated with increased antibacterial activity, suggesting that modifications to the pyrazoloquinoline structure can enhance efficacy against resistant strains .
Coordination Chemistry
The compound serves as a ligand in coordination chemistry, forming complexes with transition metals. This application is crucial for developing catalysts and materials with specific electronic properties.
Case Study: Ligand Behavior
Research has indicated that pyrazoloquinoline derivatives can stabilize metal ions in solution, enhancing catalytic reactions in organic synthesis. The unique electronic properties imparted by the fluorophenyl group facilitate these interactions .
Mechanism of Action
The mechanism of action of 8-ethoxy-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The substituents at positions 1, 3, and 8 significantly alter molecular weight, lipophilicity (logP), and solubility. Below is a comparative analysis of key analogs (Table 1):
Table 1: Physicochemical Properties of Pyrazolo[4,3-c]quinoline Derivatives
*Estimated based on structural similarity to and .
†Inferred from analogs with similar substituents.
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The 3-nitrophenyl group in increases molecular weight (410.43 vs. ~380.4 for the target) and logP (5.47) compared to the target’s 3-fluorophenyl. Nitro groups enhance electrophilicity but may reduce metabolic stability.
- Fluorine Positional Effects: The target’s 3-fluorophenyl substituent likely enhances lipophilicity compared to 4-fluorophenyl analogs (e.g., ), as meta-substitution can optimize steric interactions with biological targets .
- Ethoxy vs. Alkyl Groups: Replacing ethoxy (C24H18FN3O) with ethyl (C25H20FN3 in ) increases logP (6.58 vs.
Biological Activity
8-ethoxy-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has gained attention due to its diverse biological activities. This compound's unique structure, characterized by the presence of an ethoxy group and a fluorophenyl moiety, suggests potential therapeutic applications in various fields such as anti-inflammatory and anticancer treatments. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
Structure and Composition
The molecular formula of this compound is , with a molecular weight of 383.4 g/mol. The compound features a complex structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 383.4 g/mol |
| CAS Number | 901044-27-7 |
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazoloquinoline derivatives. Specifically, compounds similar to this compound have been evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. In these studies, it was found that certain derivatives exhibited significant inhibitory effects on NO production, which is a critical mediator in inflammatory responses.
Key Findings:
- Inhibition of iNOS and COX-2 : The mechanism of action involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are pivotal in inflammatory pathways .
- Quantitative Structure–Activity Relationship (QSAR) : QSAR analysis has been employed to identify structural features that enhance anti-inflammatory activity, indicating that specific substitutions on the phenyl ring can significantly affect potency .
Anticancer Activity
The anticancer properties of pyrazoloquinolines have also been explored. Compounds within this class have demonstrated cytotoxic effects against various cancer cell lines. The underlying mechanisms may include the induction of apoptosis and cell cycle arrest.
Case Study Insights:
- Cytotoxicity Evaluation : In vitro studies have shown that certain derivatives exhibit IC50 values in the micromolar range against cancer cell lines, suggesting promising anticancer activity .
- Mechanistic Studies : Investigations into the mechanisms revealed that these compounds can disrupt critical signaling pathways involved in cancer cell proliferation and survival .
Antimicrobial Activity
Preliminary evaluations indicate that pyrazoloquinolines may possess antimicrobial properties as well. Some derivatives have been tested against bacterial strains, showing varying degrees of effectiveness.
Summary of Antimicrobial Findings:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 8-ethoxy-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline, and how is purity ensured?
- Methodology : Synthesis typically involves multi-step reactions:
Condensation : Reacting substituted phenylhydrazines with aldehydes/ketones to form hydrazones.
Cyclization : Using quinoline precursors under reflux with catalysts (e.g., Pd for cross-coupling).
Purification : Column chromatography or HPLC for isolation, followed by NMR and MS for structural validation .
- Purity Control : Techniques like HPLC (≥95% purity threshold) and TLC monitor intermediate steps. Crystallization in ethanol or acetonitrile enhances final purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key Methods :
- NMR : Assigns proton environments (e.g., ethoxy group at δ 1.4 ppm, aromatic protons at δ 7.0–8.5 ppm) .
- X-ray Crystallography : Resolves bond angles and torsional strain in the fused pyrazoloquinoline core .
- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ peak at m/z 423.1) .
Q. What are the primary biological targets of pyrazoloquinoline derivatives?
- Known Targets : Cyclooxygenase-2 (COX-2), cyclin-dependent kinases (CDKs), and inducible nitric oxide synthase (iNOS). Fluorophenyl and ethoxy groups enhance target binding via hydrophobic/halogen bonding .
- Screening : Enzymatic assays (e.g., COX-2 inhibition IC₅₀) and cytotoxicity profiling against cancer cell lines (e.g., MCF-7, HeLa) .
Advanced Research Questions
Q. How do substituents (e.g., ethoxy, fluorophenyl) influence bioactivity and physicochemical properties?
- Ethoxy Group : Increases lipophilicity (logP ~3.5) and metabolic stability by reducing CYP450 oxidation .
- Fluorophenyl : Enhances binding affinity (ΔG = −8.2 kcal/mol in docking studies) via halogen bonds with kinase active sites .
- Trade-offs : Bulkier substituents may reduce solubility; co-solvents (e.g., DMSO) are used in in vitro assays .
Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?
- Strategies :
Standardized Assays : Use identical cell lines (e.g., NIH/3T3 for anti-inflammatory studies) and control compounds .
Batch Analysis : Compare synthetic batches for impurities via LC-MS; even 2% impurities can alter IC₅₀ by >20% .
Molecular Dynamics : Simulate binding modes to explain potency variations (e.g., fluorophenyl orientation in COX-2) .
Q. What advanced techniques elucidate the compound’s mechanism of action?
- X-ray Crystallography : Resolve ligand-enzyme complexes (e.g., CDK2 co-crystals) to identify key interactions .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for target engagement .
- CRISPR Screening : Identify genetic vulnerabilities in cells treated with the compound to map signaling pathways .
Q. How can synthetic yields be optimized without compromising stereochemical integrity?
- Microwave Assistance : Reduces reaction time (e.g., cyclization from 24h to 2h) and improves regioselectivity .
- Chiral Catalysts : Use Ru-BINAP complexes to control stereochemistry during asymmetric syntheses .
- In Situ Monitoring : Raman spectroscopy tracks intermediate formation to adjust conditions dynamically .
Key Research Gaps
- Metabolic Pathways : Limited data on hepatic clearance or metabolite identification (e.g., CYP3A4-mediated oxidation).
- In Vivo Efficacy : Few studies in animal models; PK/PD profiling needed for therapeutic index estimation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
